Kojic acid-13C6

Description

BenchChem offers high-quality Kojic acid-13C6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Kojic acid-13C6 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H6O4 |

|---|---|

Molecular Weight |

148.066 g/mol |

IUPAC Name |

5-hydroxy-2-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)pyran-4-one |

InChI |

InChI=1S/C6H6O4/c7-2-4-1-5(8)6(9)3-10-4/h1,3,7,9H,2H2/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI Key |

BEJNERDRQOWKJM-IDEBNGHGSA-N |

Isomeric SMILES |

[13CH]1=[13C](O[13CH]=[13C]([13C]1=O)O)[13CH2]O |

Canonical SMILES |

C1=C(OC=C(C1=O)O)CO |

Origin of Product |

United States |

Foundational & Exploratory

Kojic Acid-13C6: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Kojic acid-13C6, an isotopically labeled form of Kojic acid, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, applications in quantitative analysis, and its role in modulating key cellular signaling pathways.

Core Compound Overview

Kojic acid-13C6 is a stable isotope-labeled derivative of Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), a naturally occurring fungal metabolite. In Kojic acid-13C6, all six carbon atoms have been replaced with the heavy isotope, Carbon-13 (¹³C). This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly as an internal standard for mass spectrometry-based quantification of unlabeled Kojic acid. Its chemical and biological properties are identical to those of its unlabeled counterpart.

Kojic acid itself is a well-documented tyrosinase inhibitor, which gives it its characteristic skin-lightening properties by impeding melanin production.[1] Beyond its use in cosmetics, Kojic acid exhibits a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[1]

Chemical Structure and Properties

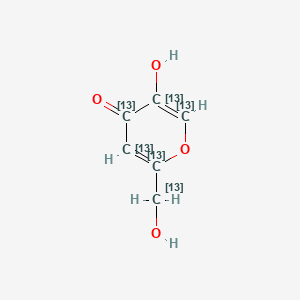

The chemical structure of Kojic acid-13C6 is identical to that of Kojic acid, with the key difference being the isotopic composition of the carbon backbone.

Caption: Logical representation of Kojic Acid-13C6 structure.

Quantitative Data

| Property | Value | Source(s) |

| Chemical Formula | ¹³C₆H₆O₄ | |

| Molecular Weight | Approximately 148.07 g/mol | Calculated |

| CAS Number (unlabeled) | 501-30-4 | [2] |

| Appearance | White crystalline powder | [3] |

| Melting Point (unlabeled) | 152-155 °C | [3][4] |

| Solubility (unlabeled) | Soluble in water and ethanol | [3] |

Application in Quantitative Analysis: Experimental Protocol

Kojic acid-13C6 is primarily utilized as an internal standard in quantitative analytical methods, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), for the accurate determination of Kojic acid in various matrices.[5][6]

Quantification of Kojic Acid in Food Samples using HPLC-MS/MS with Kojic Acid-13C6 Internal Standard

This protocol is adapted from a method for the determination of Kojic acid in food products.[5][6]

1. Sample Preparation:

-

Solid Samples:

-

Homogenize the solid food sample.

-

Accurately weigh a representative portion of the homogenized sample.

-

Spike the sample with a known concentration of Kojic acid-13C6 solution.

-

Extract the analyte and internal standard with acetonitrile.

-

Vortex or sonicate to ensure thorough extraction.

-

Centrifuge the sample to pellet solid debris.

-

Filter the supernatant through a 0.22 µm filter prior to HPLC-MS/MS analysis.

-

-

Liquid Samples:

-

Take a known volume of the liquid sample.

-

Spike the sample with a known concentration of Kojic acid-13C6 solution.

-

Dilute the sample with water.

-

Perform protein precipitation by adding zinc acetate and potassium ferrocyanide.[5][6]

-

Centrifuge to remove precipitated proteins.

-

Filter the supernatant through a 0.22 µm filter prior to HPLC-MS/MS analysis.

-

2. HPLC Conditions:

-

Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 1.7 µm).[7]

-

Mobile Phase: A gradient elution using a combination of:

-

Flow Rate: 0.30 mL/min.[8]

-

Column Temperature: 30 °C.[8]

-

Injection Volume: 10 µL.[8]

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]

-

SRM Transitions:

4. Quantification:

-

Construct a calibration curve using standards of unlabeled Kojic acid of known concentrations, each spiked with the same constant concentration of Kojic acid-13C6.

-

The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

-

The concentration of Kojic acid in the unknown samples is determined from this calibration curve.

Biological Activity and Signaling Pathway Modulation

Kojic acid is known to modulate inflammatory pathways. Recent studies have elucidated its role in inhibiting the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway, which is a key pathway in the inflammatory response.[9][10][11]

Inhibition of the TLR4/NF-κB Signaling Pathway by Kojic Acid

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, can trigger a pro-inflammatory response by binding to TLR4.[11] This binding initiates a downstream signaling cascade that leads to the activation of NF-κB. Activated NF-κB then translocates to the nucleus and induces the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[9][10] Kojic acid has been shown to suppress this pathway, thereby reducing the production of these inflammatory mediators.[9][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Kojic Acid | C6H6O4 | CID 3840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Kojic acid - Wikipedia [en.wikipedia.org]

- 4. Chemical Structure and Physical Properties of Kojic Acid Lyphar Offers Free Samples [biolyphar.com]

- 5. Determination of kojic acid in foods using high performance liquid chromatography-tandem mass spectrometry [chrom-china.com]

- 6. [Determination of kojic acid in foods using high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Determination of kojic acid in fermented foods by solid-phase extraction coupled with ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. matec-conferences.org [matec-conferences.org]

- 9. researchgate.net [researchgate.net]

- 10. Kojic acid reverses LPS-induced neuroinflammation and cognitive impairment by regulating the TLR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kojic acid reverses LPS-induced neuroinflammation and cognitive impairment by regulating the TLR4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Biosynthesis of Kojic Acid: A Technical Guide Utilizing ¹³C Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the biosynthesis of Kojic acid, a secondary metabolite of significant interest in the cosmetic and pharmaceutical industries, with a core focus on the application of ¹³C labeling techniques. By tracing the metabolic fate of isotopically labeled precursors, researchers can unravel the precise enzymatic steps and pathway intermediates involved in the formation of this valuable compound. This document provides a comprehensive overview of the current understanding of the Kojic acid biosynthetic pathway, detailed experimental protocols for ¹³C labeling studies, and a framework for interpreting the resulting data.

Introduction to Kojic Acid and its Biosynthesis

Kojic acid (5-hydroxy-2-(hydroxymethyl)-4-pyrone) is a naturally occurring pyranone produced by several species of fungi, most notably Aspergillus oryzae. It is a well-known tyrosinase inhibitor, making it a popular ingredient in skin-lightening and depigmenting cosmetic products. Beyond its cosmetic applications, Kojic acid and its derivatives exhibit a range of biological activities, including antioxidant, antimicrobial, and anticancer properties, which has spurred further research into its therapeutic potential.

The biosynthesis of Kojic acid is understood to proceed via a direct conversion of glucose. Early studies utilizing ¹⁴C radiolabeling, and later, more sophisticated techniques involving stable ¹³C isotopes coupled with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), have been instrumental in delineating this pathway. These investigations have revealed that the carbon backbone of glucose is largely incorporated intact into the Kojic acid molecule, suggesting a pathway that involves oxidation and dehydration reactions without the cleavage of the pyranose ring.

A key breakthrough in understanding the genetic basis of Kojic acid production was the identification of a gene cluster in Aspergillus oryzae. This cluster contains three critical genes:

-

kojA : Encodes for an FAD-dependent oxidoreductase.

-

kojR : Encodes for a Zn(II)₂Cys₆ transcriptional activator that regulates the expression of the other genes in the cluster.

-

kojT : Encodes for a major facilitator superfamily (MFS) transporter, likely involved in the secretion of Kojic acid.

The Biosynthetic Pathway of Kojic Acid from Glucose

The currently accepted biosynthetic pathway of Kojic acid from glucose is a multi-step enzymatic process. While the precise intermediates and the exact sequence of all reactions are still under active investigation, ¹³C labeling studies have provided significant insights. The proposed pathway involves the following key transformations:

The Untapped Potential of Kojic Acid-13C6 in Elucidating Fungal Metabolic Networks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The study of fungal secondary metabolism is a cornerstone of drug discovery and biotechnology. Kojic acid, a pyrone derivative produced by several species of Aspergillus and Penicillium, is a commercially significant secondary metabolite with applications in the cosmetic, food, and pharmaceutical industries.[1] While its biosynthetic pathway from glucose is partially understood, the intricate details of its regulation, its subsequent metabolic fate, and its interaction with other cellular pathways remain areas of active investigation. The application of stable isotope tracers, particularly uniformly labeled Kojic acid-13C6, presents a powerful, yet largely unexplored, avenue to unravel these complexities.

This technical guide outlines the pivotal role that Kojic acid-13C6 can play in advancing our understanding of fungal metabolic pathways. Due to a lack of extensive published research on the direct use of ¹³C-labeled kojic acid as a tracer, this document presents a proposed methodology based on established principles of stable isotope-resolved metabolomics (SIRM) and metabolic flux analysis (MFA).

The Biosynthesis of Kojic Acid: A Foundation for Tracer Studies

Kojic acid is synthesized from glucose through a series of enzymatic reactions.[2][3] While the precise enzymatic steps are still under investigation, ¹³C-labeling studies have indicated a direct conversion from glucose, likely involving oxidation and dehydration steps.[2] A proposed pathway involves the conversion of glucose to glucosone, which then undergoes further transformations to form the kojic acid pyrone ring.[4][5] The core biosynthetic pathway is believed to involve enzymes such as glucose dehydrogenase and gluconate dehydrogenase.[6] A gene cluster responsible for kojic acid biosynthesis has been identified in Aspergillus oryzae, containing genes for an oxidoreductase (kojA), a transcriptional activator (kojR), and a transporter (kojT).[6][7]

Understanding this pathway is fundamental to designing experiments with Kojic acid-13C6. By knowing the origin of each carbon atom in the kojic acid molecule (derived from glucose), we can predict how the ¹³C label from a precursor like [U-¹³C]-glucose would be incorporated. Conversely, by introducing Kojic acid-13C6 into a fungal culture, we can trace the fate of its carbon skeleton.

Proposed Applications of Kojic Acid-13C6 in Fungal Metabolic Studies

The introduction of Kojic acid-13C6 as a tracer into a fungal culture can provide invaluable insights into several key areas:

-

Catabolism and Metabolic Fate: Does the fungus degrade kojic acid under certain conditions? If so, what are the breakdown products? Tracing the ¹³C label can identify catabolites and elucidate the catabolic pathway, which is crucial for optimizing kojic acid production by minimizing its degradation.

-

Precursor for Novel Secondary Metabolites: Fungal metabolic pathways are highly interconnected. Kojic acid, or its intermediates, could serve as a precursor for other, yet unidentified, secondary metabolites. A ¹³C-labeling experiment would reveal any new compounds that incorporate the kojic acid carbon skeleton.

-

Interaction with Central Carbon Metabolism: The production and potential degradation of kojic acid can impact the central carbon metabolism by consuming or replenishing key intermediates. By analyzing the ¹³C enrichment in metabolites of glycolysis, the pentose phosphate pathway, and the TCA cycle after the introduction of Kojic acid-13C6, the extent of this interaction can be quantified.

-

Mechanism of Action Studies: In studies investigating the biological activity of kojic acid (e.g., its antifungal or chemosensitizing effects), Kojic acid-13C6 can be used to track its uptake and localization within target cells and to identify any biotransformations it undergoes.[8]

Proposed Experimental Protocols

The following protocols are hypothetical, based on standard methodologies for stable isotope tracing in fungi.[9][10]

Fungal Culture and Labeling

-

Strain Selection and Pre-culture: Select a suitable fungal strain, such as Aspergillus oryzae or Aspergillus flavus, known for kojic acid production.[3] Inoculate a spore suspension into a liquid seed medium and incubate for 24-48 hours to obtain a vegetative mycelial biomass.

-

Main Culture: Transfer the pre-culture biomass to the main production medium. The composition of this medium should be optimized for kojic acid production, typically containing a primary carbon source (e.g., glucose), a nitrogen source, and essential minerals.[11]

-

Introduction of Kojic Acid-13C6: Once the culture has reached a specific growth phase (e.g., early stationary phase, when secondary metabolism is often induced), introduce a sterile solution of Kojic acid-13C6 to a final concentration of, for example, 1 g/L. A parallel culture without the labeled compound should be run as a control.

-

Time-Course Sampling: Collect samples (both mycelia and culture filtrate) at various time points after the introduction of the tracer (e.g., 0, 1, 3, 6, 12, 24 hours). The sampling frequency will depend on the expected rate of kojic acid metabolism.

Metabolite Extraction

-

Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions. For mycelia, this can be achieved by filtration followed by immediate freezing in liquid nitrogen.

-

Extraction of Intracellular Metabolites: Lyophilize the frozen mycelia and extract metabolites using a cold solvent mixture, such as methanol:chloroform:water (2.5:1:1 v/v/v). Centrifuge to separate the polar and non-polar phases.

-

Extraction of Extracellular Metabolites: The culture filtrate can be used directly or after a solid-phase extraction (SPE) step to concentrate the metabolites of interest.

-

Sample Preparation: Dry the extracted metabolite fractions under a stream of nitrogen and store at -80°C until analysis.

Mass Spectrometry Analysis

-

Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the dried extracts need to be derivatized to increase their volatility. A common method is silylation using agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

LC-MS/MS Analysis: For Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), derivatization is often not necessary. Resuspend the dried extracts in a suitable solvent (e.g., 50% methanol) and inject into an LC-MS/MS system. Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Data Acquisition: Acquire data in full scan mode to detect all ions. Additionally, use targeted MS/MS (or data-dependent acquisition) to fragment ions of interest and confirm their identity.

Data Analysis and Interpretation

-

Metabolite Identification: Identify metabolites by comparing their retention times and mass spectra with those of authentic standards or by searching against spectral libraries.

-

Mass Isotopologue Distribution (MID) Analysis: For each identified metabolite, determine the distribution of its mass isotopologues (M+0, M+1, M+2, etc.). The incorporation of ¹³C from Kojic acid-13C6 will result in a shift in this distribution towards higher masses.

-

Correction for Natural Abundance: Correct the raw MID data for the natural abundance of ¹³C and other heavy isotopes.

-

Metabolic Flux Analysis (MFA): Use the corrected MID data, along with extracellular flux rates (e.g., kojic acid uptake rate), to calculate intracellular metabolic fluxes using software packages like INCA or OpenMebius.

Data Presentation and Interpretation

The quantitative data obtained from a Kojic acid-13C6 tracing experiment would primarily be the mass isotopologue distributions (MIDs) of various metabolites. This data can be summarized in tables to facilitate comparison across different time points and conditions.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Metabolites after 12 hours of Labeling with Kojic acid-13C6

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Intracellular Kojic Acid | 2.5 | 3.1 | 5.2 | 8.9 | 15.3 | 25.0 | 40.0 |

| Citrate (TCA Cycle) | 95.0 | 2.5 | 1.0 | 0.5 | 0.5 | 0.3 | 0.2 |

| Pyruvate (Glycolysis) | 98.0 | 1.2 | 0.5 | 0.3 | 0.0 | 0.0 | 0.0 |

| Unknown Compound X | 50.0 | 5.0 | 5.0 | 5.0 | 10.0 | 10.0 | 15.0 |

This is hypothetical data for illustrative purposes.

From this hypothetical data, we could infer that:

-

A significant portion of the intracellular kojic acid pool is labeled with ¹³C, indicating successful uptake of the tracer.

-

There is minimal labeling in citrate and pyruvate, suggesting that under these conditions, kojic acid is not significantly catabolized back into the central carbon metabolism.

-

"Unknown Compound X" shows significant ¹³C enrichment, with a labeling pattern that suggests it may be a derivative of kojic acid. This would warrant further investigation to identify its structure.

Visualizing Metabolic Interactions

The data from Kojic acid-13C6 tracing can be used to construct or refine metabolic network models. For example, if a link between kojic acid and another secondary metabolite pathway is discovered, this can be visualized.

Conclusion and Future Perspectives

The use of Kojic acid-13C6 as a metabolic tracer holds immense potential for deepening our understanding of fungal secondary metabolism. While direct applications are yet to be widely published, the established methodologies of stable isotope-resolved metabolomics provide a clear roadmap for its implementation. By tracing the metabolic fate of kojic acid, researchers can uncover new catabolic pathways, identify novel downstream metabolites, and quantify the interplay between secondary and central metabolism. This knowledge is not only of fundamental scientific interest but also has significant practical implications for metabolic engineering strategies aimed at improving the industrial production of kojic acid and for the discovery of new bioactive compounds. The technical framework presented here serves as a guide for researchers to begin exploring this promising frontier in fungal biotechnology and drug development.

References

- 1. Fungal production of kojic acid and its industrial applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kojic acid - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. Chemo-enzymatic three-step conversion of glucose to kojic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Chemo-enzymatic three-step conversion of glucose to kojic acid - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC07405H [pubs.rsc.org]

- 6. Kojic Acid Gene Clusters and the Transcriptional Activation Mechanism of Aspergillus flavus KojR on Expression of Clustered Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synergism of Antifungal Activity between Mitochondrial Respiration Inhibitors and Kojic Acid [mdpi.com]

- 9. Metabolomics Protocols for Filamentous Fungi | Springer Nature Experiments [experiments.springernature.com]

- 10. Fungal Secondary Metabolism: Methods and Protocols | NHBS Academic & Professional Books [nhbs.com]

- 11. [The biosynthesis of kojic acid by Aspergillus flavus Link strains isolated from feed] - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding Kojic Acid-13C6 as a Tracer in Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kojic acid, a secondary metabolite produced by several species of fungi, particularly Aspergillus oryzae, has garnered significant interest in the cosmetic and pharmaceutical industries for its depigmenting and antioxidant properties. Understanding its biosynthesis and metabolic fate is crucial for optimizing its production and exploring its therapeutic potential. The use of stable isotope-labeled compounds, such as Kojic acid-13C6, provides a powerful tool for elucidating these metabolic pathways. This technical guide offers a comprehensive overview of the application of 13C-labeled tracers in the study of Kojic acid metabolism, with a primary focus on tracing its biosynthesis from 13C-labeled precursors. While the direct use of Kojic acid-13C6 as a metabolic tracer in vivo is not yet widely documented in scientific literature, this guide will also explore its potential applications and its established role as an internal standard in quantitative metabolic analyses.

Core Concepts: Stable Isotope Tracing in Metabolomics

Stable isotope tracing is a fundamental technique in metabolic research that allows for the tracking of atoms through metabolic pathways. By introducing a substrate enriched with a stable isotope, such as carbon-13 (¹³C), researchers can follow the incorporation of this isotope into downstream metabolites. This provides invaluable information on pathway activity, metabolic fluxes, and the contribution of different substrates to the synthesis of a particular compound. In the context of Kojic acid, ¹³C-labeled glucose is commonly used to investigate its biosynthetic pathway in producing organisms like Aspergillus oryzae.

Biosynthesis of Kojic Acid: A ¹³C-Tracer Perspective

Studies utilizing ¹³C-labeling have been instrumental in delineating the biosynthetic pathway of Kojic acid from glucose[1]. These studies have revealed that the carbon backbone of glucose is largely incorporated intact into the Kojic acid molecule.

Key Enzymes and Pathway

The biosynthesis of Kojic acid from glucose involves a series of enzymatic reactions. While the complete pathway is still under investigation, key enzymes that have been identified include:

-

Glucose Dehydrogenase: This enzyme is believed to be involved in the initial oxidation of glucose.

-

Gluconate Dehydrogenase: Further oxidation steps are likely catalyzed by this enzyme.

The proposed pathway suggests a direct conversion of glucose to Kojic acid through a series of oxidation and dehydration steps.

Experimental Protocols

Culturing Aspergillus oryzae with ¹³C-Labeled Glucose

This protocol describes the general procedure for labeling Kojic acid with ¹³C by culturing Aspergillus oryzae in a medium containing [U-¹³C₆]-glucose.

Materials:

-

Aspergillus oryzae strain (e.g., RIB40)

-

Potato Dextrose Agar (PDA) for initial culture

-

Modified Czapek-Dox liquid medium:

-

NaNO₃: 3 g/L

-

K₂HPO₄: 1 g/L

-

MgSO₄·7H₂O: 0.5 g/L

-

KCl: 0.5 g/L

-

FeSO₄·7H₂O: 0.01 g/L

-

[U-¹³C₆]-Glucose: 50-100 g/L (as the primary carbon source)

-

-

Sterile flasks and culture tubes

-

Incubator shaker

Procedure:

-

Inoculum Preparation:

-

Grow Aspergillus oryzae on PDA slants at 30°C for 5-7 days until sporulation.

-

Prepare a spore suspension by adding sterile water with 0.05% Tween 80 to the slant and gently scraping the surface.

-

Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10⁶ spores/mL).

-

-

Fermentation:

-

Inoculate the sterile modified Czapek-Dox liquid medium containing [U-¹³C₆]-glucose with the spore suspension.

-

Incubate the culture at 30°C in an incubator shaker at 150-200 rpm for 10-14 days.

-

-

Sample Collection:

-

Collect culture broth samples at different time points (e.g., daily) to monitor Kojic acid production and glucose consumption.

-

Separate the mycelium from the culture broth by filtration or centrifugation. The supernatant will be used for Kojic acid analysis.

-

Extraction and Quantification of ¹³C-Labeled Kojic Acid

Materials:

-

Culture supernatant

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system for isotopic analysis

Procedure:

-

Extraction:

-

Acidify the culture supernatant to pH 2.0 with HCl.

-

Extract the Kojic acid from the supernatant with an equal volume of ethyl acetate three times.

-

Pool the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent using a rotary evaporator to obtain the crude Kojic acid extract.

-

-

Quantification (HPLC):

-

Dissolve the crude extract in a suitable solvent (e.g., methanol).

-

Analyze the sample using an HPLC system equipped with a C18 column.

-

Use a mobile phase of methanol and water with 0.1% formic acid.

-

Quantify the Kojic acid concentration by comparing the peak area to a standard curve of unlabeled Kojic acid.

-

-

Isotopic Analysis (LC-MS/MS):

-

Analyze the extracted sample using an LC-MS/MS system to determine the isotopic enrichment of Kojic acid.

-

Monitor the mass-to-charge ratio (m/z) of both unlabeled Kojic acid (C₆H₆O₄, m/z ≈ 142.02) and fully labeled Kojic acid-¹³C₆ (¹³C₆H₆O₄, m/z ≈ 148.04).

-

The relative abundance of the different isotopologues will reveal the extent of ¹³C incorporation.

-

Data Presentation: Quantitative Analysis of Kojic Acid Production

The following tables summarize typical quantitative data obtained from Kojic acid fermentation experiments.

Table 1: Kojic Acid Production by Aspergillus oryzae Strains

| Strain | Carbon Source | Fermentation Time (days) | Kojic Acid Yield (g/L) | Reference |

| A. oryzae RIB40 (Wild-type) | Glucose (80 g/L) | 10 | ~15 | [2] |

| A. oryzae (Engineered) | Glucose (80 g/L) | 10 | 26.4 | [2] |

| A. oryzae var. effusus NRC 14 | Glucose (100 g/L) | 12 | 49.5 | [3] |

| Mixed Culture (A. oryzae & A. tamarii) | Glucose (50 g/L) | 7 | 0.1396 g/g glucose | [4] |

Table 2: Influence of Carbon Source on Kojic Acid Production by A. oryzae var. effusus NRC 14

| Carbon Source (100 g/L) | Kojic Acid Yield (g/L) | Biomass Dry Weight (g/L) | Reference |

| Glucose | 49.0 | 7.4 | [3] |

| Sucrose | 38.0 | 6.2 | [3] |

| Fructose | 34.0 | 7.3 | [3] |

| Starch | 26.0 | 7.5 | [3] |

Kojic Acid-13C6 as a Tracer and Internal Standard

While the primary focus of this guide is on tracing the biosynthesis of Kojic acid, it is important to discuss the potential and established uses of Kojic acid-¹³C₆ itself.

Potential as a Metabolic Tracer

In principle, Kojic acid-¹³C₆ could be used to trace its own metabolic fate in various biological systems, such as mammalian cells or in vivo models. This would involve administering the labeled compound and then tracking the appearance of ¹³C in downstream metabolites. Such studies could reveal:

-

Absorption and Distribution: How Kojic acid is taken up and distributed throughout an organism.

-

Metabolic Conversion: Whether Kojic acid is metabolized into other compounds.

-

Excretion: The pathways and rate of elimination of Kojic acid and its potential metabolites.

An experimental workflow for such a study would be as follows:

Established Role as an Internal Standard

A well-established application of Kojic acid-¹³C₆ is its use as an internal standard in quantitative analytical methods, particularly in LC-MS/MS analysis[5]. An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added to a sample in a known amount before processing.

Advantages of using Kojic acid-¹³C₆ as an internal standard:

-

Accuracy and Precision: It co-elutes with unlabeled Kojic acid, allowing for correction of variations in sample preparation, injection volume, and instrument response.

-

Matrix Effect Compensation: It helps to correct for ion suppression or enhancement effects from the sample matrix, which can significantly impact the accuracy of quantification.

The use of stable isotope-labeled internal standards is considered the gold standard for quantitative metabolomics.

Conclusion

The use of ¹³C-labeled tracers is indispensable for unraveling the complexities of Kojic acid metabolism. While the biosynthesis of Kojic acid from ¹³C-labeled glucose in fungal systems is a well-explored area, the application of Kojic acid-¹³C₆ as a direct tracer for its own metabolic fate presents an exciting avenue for future research. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute robust metabolic studies on Kojic acid. Furthermore, the established utility of Kojic acid-¹³C₆ as an internal standard highlights its importance in achieving accurate and reliable quantitative data in metabolomics. As research in this field continues to advance, a deeper understanding of Kojic acid's metabolic journey will undoubtedly unlock new opportunities for its application in science and medicine.

References

The Core Mechanism of Kojic Acid as a Tyrosinase Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kojic acid, a naturally occurring fungal metabolite, is a well-established and potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. Its ability to lighten skin and prevent hyperpigmentation has made it a cornerstone ingredient in the cosmetic and pharmaceutical industries. This technical guide provides a comprehensive overview of the molecular mechanism of action of kojic acid as a tyrosinase inhibitor. It delves into the kinetics of inhibition, the specific molecular interactions at the enzyme's active site, and the broader impact on the melanogenesis signaling pathway. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for assessing tyrosinase inhibition, and utilizes visualizations to elucidate complex biological processes and experimental workflows.

Introduction to Tyrosinase and Melanogenesis

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a critical role in the initial and rate-limiting steps of melanin production, a process known as melanogenesis.[1][2] Melanin is responsible for the pigmentation of skin, hair, and eyes and provides protection against ultraviolet (UV) radiation.[1][2] The enzymatic activity of tyrosinase is twofold: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), referred to as monophenolase activity, and the subsequent oxidation of L-DOPA to dopaquinone, known as diphenolase activity.[3] Dopaquinone is a highly reactive intermediate that undergoes a series of non-enzymatic reactions to form melanin.[4]

The regulation of melanogenesis is a complex process governed by various signaling pathways. A key pathway involves the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on the surface of melanocytes.[5][6] This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[5][6][7] Activated CREB upregulates the expression of the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and differentiation.[6][7] MITF then promotes the transcription of key melanogenic enzymes, including tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), ultimately leading to melanin synthesis.[6][7]

Mechanism of Action of Kojic Acid

Kojic acid exerts its inhibitory effect on tyrosinase primarily through its ability to chelate the copper ions within the enzyme's active site.[4][8][9] Tyrosinase contains two copper ions, Cu(A) and Cu(B), which are essential for its catalytic activity.[4][10] These copper ions are coordinated by histidine residues and are directly involved in the binding of molecular oxygen and the subsequent oxidation of the phenolic substrates.[8][11]

Kojic acid, with its hydroxyl group and pyrone ring structure, acts as a potent chelating agent, binding to the copper ions and rendering the enzyme inactive.[8][9] This chelation prevents the binding of the natural substrate, L-tyrosine or L-DOPA, to the active site, thereby competitively inhibiting the enzyme.[11][12]

Enzyme Kinetics

Kinetic studies have revealed that kojic acid exhibits different modes of inhibition for the two distinct activities of tyrosinase:

-

Monophenolase Activity: Kojic acid acts as a competitive inhibitor of the hydroxylation of L-tyrosine.[3][12] This means that kojic acid directly competes with L-tyrosine for binding to the active site of the enzyme.

-

Diphenolase Activity: For the oxidation of L-DOPA, kojic acid demonstrates a mixed-type inhibition .[12] This indicates that kojic acid can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.

The inhibition constants (Ki) and the half-maximal inhibitory concentrations (IC50) of kojic acid can vary depending on the source of the tyrosinase (e.g., mushroom, human), the substrate used, and the experimental conditions such as pH and temperature.[13][14]

Quantitative Data on Kojic Acid Inhibition

The inhibitory potency of kojic acid against tyrosinase has been quantified in numerous studies. The following table summarizes key quantitative data, highlighting the variability influenced by experimental parameters.

| Parameter | Value | Enzyme Source | Substrate | pH | Reference(s) |

| IC50 | 70 ± 7 µM | Mushroom | L-Tyrosine | 6.8 | [3] |

| IC50 | 121 ± 5 µM | Mushroom | L-DOPA | 6.8 | [3] |

| IC50 | 30.6 µM | Mushroom | Not Specified | Not Specified | [15] |

| IC50 | 13.14 µg/mL | Mushroom | Not Specified | Not Specified | [16] |

| Ki | 9.23 µM | Mushroom | L-Tyrosine | Not Specified | [17] |

| Ki | 0.012 µM | Mushroom | L-Tyrosine | Not Specified | [17] |

| Ki | 0.165 µM | Mushroom | L-DOPA | Not Specified | [17] |

| Binding Energy | -7.12 kcal/mol | Tyrosinase | Not Specified | Not Specified | [11] |

| Binding Energy | -5.7 kcal/mol | Tyrosinase | Not Specified | Not Specified | Not Specified |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the tyrosinase inhibitory activity of compounds like kojic acid.

Mushroom Tyrosinase Inhibition Assay (Diphenolase Activity)

This protocol is adapted from established methods for determining the inhibition of L-DOPA oxidation by tyrosinase.

Materials and Reagents:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Kojic Acid (as a positive control)

-

Phosphate Buffer (e.g., 50 mM, pH 6.5-6.8)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 475-492 nm

-

Dimethyl sulfoxide (DMSO) for dissolving inhibitors

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer (e.g., 500-1000 units/mL).

-

Prepare a stock solution of L-DOPA in phosphate buffer (e.g., 1 mM).

-

Prepare a stock solution of kojic acid in DMSO or phosphate buffer. Serially dilute to obtain a range of concentrations.

-

Prepare solutions of the test inhibitor at various concentrations.

-

-

Assay Protocol:

-

In a 96-well plate, add the following to each well:

-

Test Wells: 20 µL of inhibitor solution and 140 µL of phosphate buffer.

-

Control Wells (No Inhibitor): 20 µL of solvent (e.g., DMSO) and 140 µL of phosphate buffer.

-

Blank Wells (No Enzyme): 20 µL of inhibitor solution and 160 µL of phosphate buffer.

-

-

Add 20 µL of tyrosinase solution to the test and control wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.

-

Immediately measure the absorbance at 475 nm (or a similar wavelength for dopachrome) in a kinetic mode for a set period (e.g., 10-30 minutes), taking readings at regular intervals (e.g., every minute).

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor. Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]).

-

Tyrosinase Monophenolase Activity Assay

This protocol measures the inhibition of the hydroxylation of L-tyrosine.

Materials and Reagents:

-

Mushroom Tyrosinase

-

L-Tyrosine

-

Kojic Acid

-

Phosphate Buffer (e.g., 50 mM, pH 6.5)

-

Quartz cuvettes or 96-well UV-transparent plate

-

Spectrophotometer capable of measuring absorbance at 280 nm

Procedure:

-

Preparation of Reagents:

-

Prepare reagents as described in the diphenolase assay, substituting L-DOPA with L-Tyrosine (e.g., 1 mM solution).

-

-

Assay Protocol:

-

Prepare a reaction cocktail containing phosphate buffer and L-tyrosine solution. Oxygenate the cocktail by bubbling with O2 for 3-5 minutes immediately before use.

-

In a quartz cuvette, add the reaction cocktail.

-

Add the inhibitor solution (or solvent for control).

-

Equilibrate the cuvette to the desired temperature (e.g., 25°C).

-

Monitor the absorbance at 280 nm until a stable baseline is achieved.

-

Initiate the reaction by adding the tyrosinase enzyme solution.

-

Immediately mix by inversion and record the increase in absorbance at 280 nm for approximately 10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction from the maximum linear rate of the absorbance change.

-

Calculate the percentage of inhibition and IC50 value as described for the diphenolase assay.

-

Visualizations

Signaling Pathway of Melanogenesis

Caption: Signaling pathway of melanogenesis and the point of inhibition by Kojic Acid.

Experimental Workflow for Tyrosinase Inhibition Assay

Caption: Workflow for a typical in vitro tyrosinase inhibition assay.

Mechanism of Kojic Acid Inhibition of Tyrosinase

Caption: Kojic acid chelates copper ions in the tyrosinase active site, preventing substrate binding.

Conclusion

Kojic acid's mechanism of action as a tyrosinase inhibitor is well-characterized, primarily involving the chelation of copper ions in the enzyme's active site. This leads to competitive inhibition of monophenolase activity and mixed-type inhibition of diphenolase activity, effectively halting the initial steps of melanogenesis. The extensive body of research, supported by consistent in vitro data, solidifies the understanding of kojic acid as a potent and reliable agent for the modulation of melanin production. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and utilize tyrosinase inhibitors in various applications.

References

- 1. pepolska.pl [pepolska.pl]

- 2. abcam.cn [abcam.cn]

- 3. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Elucidation of Melanogenesis Cascade for Identifying Pathophysiology and Therapeutic Approach of Pigmentary Disorders and Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic and computational molecular docking simulation study of novel kojic acid derivatives as anti-tyrosinase and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Combined Kinetic Studies and Computational Analysis on Kojic Acid Analogs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. selleckchem.com [selleckchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Aromatic World of Kojic Acid: A Technical Guide to Stable Isotope Applications

For Researchers, Scientists, and Drug Development Professionals

Kojic acid, a secondary metabolite produced by several species of fungi, particularly Aspergillus oryzae, has garnered significant interest in the pharmaceutical and cosmetic industries for its potent tyrosinase inhibitory activity and other biological effects. Stable isotope labeling is a powerful and indispensable tool for elucidating the biosynthetic pathways of natural products, quantifying their presence in various matrices, and probing their mechanisms of action. This in-depth technical guide provides a comprehensive review of the stable isotope applications of kojic acid, focusing on its biosynthesis, quantitative analysis, and its interaction with cellular signaling pathways.

Elucidating the Biosynthetic Pathway of Kojic Acid with ¹³C-Labeling

The biosynthesis of kojic acid from glucose in Aspergillus species has been a subject of study for decades, with stable isotope tracers playing a pivotal role in unraveling its metabolic origins. Isotope tracer studies have confirmed that kojic acid is directly synthesized from glucose, largely without the cleavage of the carbon skeleton.

The Kojic Acid Gene Cluster and Key Enzymes

The biosynthesis of kojic acid is governed by a dedicated gene cluster, primarily consisting of three key genes:

-

kojA : Encodes an FAD-dependent oxidoreductase, a key enzyme in the conversion of glucose to kojic acid.[1][2][3][4][5]

-

kojR : Encodes a Zn(II)2Cys6 transcription factor that positively regulates the expression of kojA and kojT.[1][2][3][4]

-

kojT : Encodes a transporter protein responsible for the secretion of kojic acid out of the fungal cell.[1][2][3][4]

While the precise enzymatic steps are still under investigation, studies have implicated the involvement of glucose dehydrogenase and gluconate dehydrogenase in the biosynthetic pathway.[6][7][8] Proposed intermediates in the conversion of glucose to kojic acid include gluconic acid-δ-lactone, 3-ketogluconic acid lactone, 3-ketoglucose, and oxykojic acid.[7]

Experimental Protocol for ¹³C-Labeling Studies

A general workflow for investigating kojic acid biosynthesis using ¹³C-labeled glucose is outlined below. This protocol can be adapted based on the specific Aspergillus strain and analytical instrumentation.

1.2.1. Fungal Culture Preparation:

-

Prepare a suitable liquid medium for fungal growth and kojic acid production, such as a modified Czapek-Dox medium.[4][9] The medium should contain a defined carbon source.

-

Inoculate the medium with spores of the Aspergillus strain of interest (e.g., A. oryzae) to a final concentration of approximately 1 x 10⁵ spores/mL.[4]

-

For the labeling experiment, replace the natural abundance glucose in the medium with a known concentration of uniformly labeled [U-¹³C₆]-glucose. A typical starting concentration is around 5% (w/v).[3]

-

Incubate the cultures under optimal conditions for kojic acid production (e.g., 30°C with shaking at 150 rpm) for a period of 7 to 14 days.[4][9][10]

1.2.2. Extraction of Kojic Acid:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract kojic acid from the culture filtrate using a suitable organic solvent, such as ethyl acetate, at a 1:1 ratio.[11]

-

Evaporate the organic solvent to obtain crude kojic acid crystals.[11]

-

Further purify the kojic acid by recrystallization from water or by column chromatography.[12]

1.2.3. Analysis of Isotopic Enrichment:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified kojic acid in a suitable deuterated solvent (e.g., MeOD).[13]

-

Acquire ¹H and ¹³C NMR spectra.[12][13][14][15] The ¹³C NMR spectrum will show the incorporation of ¹³C atoms into the kojic acid skeleton.

-

Advanced 2D NMR techniques like ¹³C-¹³C COSY can be used to confirm the connectivity of the carbon backbone and the labeling pattern.[5][16]

-

-

Mass Spectrometry (MS):

-

Analyze the purified kojic acid using high-resolution mass spectrometry (HRMS), such as LC-Q-Orbitrap MS.[17]

-

The mass spectrum will show a shift in the molecular ion peak corresponding to the number of ¹³C atoms incorporated.

-

Analysis of the mass isotopologue distribution can provide quantitative information on the extent of labeling and help to elucidate the biosynthetic pathway.

-

1.2.4. Isotopic Enrichment Data:

While specific quantitative data on the percentage of ¹³C incorporation into kojic acid from ¹³C-glucose is not extensively tabulated in the literature, the successful application of this method has been demonstrated through the clear identification of labeled kojic acid by NMR and MS.[5][12][16] The degree of enrichment will depend on the concentration of the labeled precursor, the duration of the experiment, and the metabolic state of the fungus.

1.2.5. Kinetic Isotope Effects (KIEs):

Currently, there is a lack of published data on the kinetic isotope effects for the specific enzymes involved in kojic acid biosynthesis, such as glucose dehydrogenase and gluconate dehydrogenase from Aspergillus species. Such studies would provide valuable insights into the rate-limiting steps and transition states of the enzymatic reactions in the pathway.

Quantitative Analysis of Kojic Acid using Isotope Dilution Mass Spectrometry

Stable isotopically labeled kojic acid, particularly ¹³C₆-kojic acid, serves as an excellent internal standard for accurate and precise quantification of kojic acid in complex matrices like food and cosmetic products. The isotope dilution method coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.

Principle of Isotope Dilution Mass Spectrometry

A known amount of the isotopically labeled internal standard ([¹³C₆]-kojic acid) is added to the sample at the beginning of the sample preparation process. The labeled standard is chemically identical to the analyte (kojic acid) and therefore behaves identically during extraction, cleanup, and chromatographic separation. By measuring the ratio of the signal from the analyte to the signal from the internal standard in the mass spectrometer, accurate quantification can be achieved, as any sample loss or matrix effects will affect both the analyte and the internal standard equally.

Experimental Protocol for Quantitative Analysis

The following is a typical protocol for the determination of kojic acid in food samples using HPLC-MS/MS with ¹³C₆-kojic acid as an internal standard.

2.2.1. Sample Preparation and Extraction:

-

Solid Samples: Extract a known weight of the homogenized sample with acetonitrile.

-

Liquid Samples: Dilute a known volume of the liquid sample with water, followed by deproteinization using zinc acetate and potassium ferrocyanide.[6]

-

Spike all samples with a known amount of [¹³C₆]-kojic acid solution at the beginning of the extraction process.

2.2.2. HPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray positive ionization (ESI+).

-

Analysis Mode: Selected Reaction Monitoring (SRM).

-

Transitions: Monitor at least one parent ion to two daughter ions for qualitative confirmation and the most abundant daughter ion for quantification.[6]

-

2.2.3. Quantitative Data and Performance Characteristics:

The following tables summarize typical performance characteristics for the quantitative analysis of kojic acid using this method.

| Parameter | Value | Reference |

| Linearity Range | 0.1 - 2.0 mg/L | [6] |

| Correlation Coefficient (r) | > 0.99 | [6] |

| Limit of Quantification (LOQ) - Solid Samples | 0.1 mg/kg | [6] |

| Limit of Quantification (LOQ) - Liquid Samples | 2.5 mg/kg | [6] |

| Recoveries | 72.6% to 114% | [6] |

| Relative Standard Deviations (RSDs) | < 11.4% | [6] |

Experimental Workflow Diagram

Probing Signaling Pathways with Stable Isotopes

Kojic acid has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation, immunity, and cell survival.[2] Stable isotope tracing can be a powerful tool to understand how kojic acid modulates this pathway. For instance, by using stable isotope-labeled amino acids in cell culture (SILAC), one could quantify changes in the proteome of cells treated with kojic acid to identify upstream and downstream targets of NF-κB that are affected.

Kojic Acid and the NF-κB Signaling Pathway

The NF-κB signaling pathway is a complex cascade of protein interactions. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., inflammatory cytokines, UV radiation), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Kojic acid has been shown to inhibit this activation, potentially through its antioxidant properties.[2]

Conclusion

Stable isotope applications have been instrumental in advancing our understanding of kojic acid, from its fundamental biosynthesis in fungi to its precise quantification in commercial products. The use of ¹³C-labeled glucose has provided a window into the metabolic pathways leading to its formation, while ¹³C₆-kojic acid has enabled robust and reliable analytical methods. The potential for using stable isotope tracing to further investigate the molecular mechanisms of kojic acid's biological activities, such as its influence on signaling pathways like NF-κB, remains a promising area for future research. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to leverage the power of stable isotopes in their work with this fascinating and versatile molecule.

References

- 1. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research [ouci.dntb.gov.ua]

- 2. Kojic acid, a potential inhibitor of NF-kappaB activation in transfectant human HaCaT and SCC-13 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Aspergillus oryzae-based cell factory for direct kojic acid production from cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A novel stable isotope labelling assisted workflow for improved untargeted LC-HRMS based metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijcmas.com [ijcmas.com]

- 10. OPTIMIZATION OF KOJIC ACID PRODUCTION BY ASPERGILLUS COCULTURE AND IT’S APPLICATION AS ANTI-BROWNING AGENT [bpsa.journals.ekb.eg]

- 11. Frontiers | Stable Isotope Tracing Uncovers Reduced γ/β-ATP Turnover and Metabolic Flux Through Mitochondrial-Linked Phosphotransfer Circuits in Aggressive Breast Cancer Cells [frontiersin.org]

- 12. rsc.org [rsc.org]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolic Network Drawing [biostars.org]

- 16. Application of 13C-labeling and 13C-13C COSY NMR experiments in the structure determination of a microbial natural product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. escholarship.org [escholarship.org]

Exploring the enzymatic inhibition kinetics using Kojic acid-13C6

An In-Depth Technical Guide to Exploring Enzymatic Inhibition Kinetics Using Kojic Acid-13C6

Abstract

Kojic acid is a naturally occurring fungal metabolite widely recognized for its potent inhibitory effects on tyrosinase, the key enzyme in melanin biosynthesis.[1][2][3] This activity has established it as a cornerstone ingredient in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.[1][2][4] While the kinetics of unlabeled kojic acid have been extensively studied, the application of its stable isotope-labeled counterpart, Kojic acid-13C6, offers a more sophisticated approach to elucidating the precise molecular interactions and mechanisms of inhibition. This technical guide provides a comprehensive overview of the enzymatic inhibition kinetics of kojic acid, summarizing key quantitative data and presenting detailed experimental protocols. Furthermore, it outlines an advanced methodology for leveraging Kojic acid-13C6 in conjunction with mass spectrometry to deepen our understanding of its mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the study of enzyme inhibitors.

Mechanism of Tyrosinase Inhibition by Kojic Acid

Tyrosinase is a copper-containing enzyme that catalyzes the critical first steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity).[3][5] The overproduction of melanin, stimulated by factors like UV radiation, can lead to hyperpigmentation.[2]

Kojic acid exerts its inhibitory effect primarily by acting as a chelating agent for the copper ions (Cu²⁺) present in the active site of the tyrosinase enzyme.[1][3] By binding to these copper ions, kojic acid disrupts the enzyme's tertiary structure and blocks its catalytic function, thereby preventing the synthesis of melanin.[1][6] Kinetic studies have revealed that kojic acid acts as a competitive inhibitor of tyrosinase's monophenolase activity and a mixed-type (competitive-noncompetitive) inhibitor of its diphenolase activity.[5][7] It has also been characterized as a slow-binding inhibitor of the enzyme's catecholase activity.[8]

Quantitative Kinetic Data

The inhibitory potency of kojic acid is typically quantified by its IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. These values can vary based on the enzyme source (e.g., mushroom vs. human tyrosinase) and the specific assay conditions used.[7][9]

Table 1: IC₅₀ Values for Kojic Acid Inhibition of Mushroom Tyrosinase (MTYR)

| Tyrosinase Activity | Substrate | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Monophenolase | L-Tyrosine | 70 ± 7 | [5] |

| Diphenolase | L-DOPA | 121 ± 5 | [5] |

| Diphenolase | Catechol | 30 |[10] |

Table 2: Kinetic Parameters of Kojic Acid Inhibition

| Tyrosinase Activity | Inhibition Type | Effect on Vmax | Effect on Km | Reference |

|---|---|---|---|---|

| Monophenolase | Competitive | No change | Increases | [5] |

| Diphenolase | Mixed (Competitive-Noncompetitive) | Decreases | Increases |[5] |

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Tyrosinase Inhibition Kinetics

This protocol details a standard method for determining the kinetics of tyrosinase inhibition using a spectrophotometer, commonly known as the dopachrome method.[7][11]

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (substrate)

-

Kojic Acid (inhibitor)

-

Phosphate Buffered Saline (PBS), pH 6.8-7.2

-

Dimethyl Sulfoxide (DMSO) for dissolving inhibitor

-

96-well microplate

-

Microplate reader (spectrophotometer)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold PBS.

-

Prepare a stock solution of L-DOPA (e.g., 10 mM) in PBS.

-

Prepare a stock solution of Kojic Acid (e.g., 10 mM) in DMSO. Create serial dilutions to achieve a range of final assay concentrations.

-

-

Assay Setup (in a 96-well plate):

-

Reaction Initiation:

-

Initiate the reaction by adding 20 µL of the tyrosinase enzyme solution (final concentration e.g., 2.4 U) to all wells simultaneously.[12]

-

-

Data Collection:

-

Immediately measure the absorbance of each well at 475 nm (for dopachrome formation).[5]

-

Continue to record the absorbance at 1-minute intervals for 20-30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot for each concentration of substrate and inhibitor.

-

Plot 1/v₀ versus 1/[Substrate] to generate a Lineweaver-Burk plot.[5]

-

Analyze the plot to determine the type of inhibition and calculate kinetic parameters such as Kₘ, Vₘₐₓ, and Kᵢ.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by plotting percent inhibition against inhibitor concentration.

-

Protocol 2: Proposed Advanced Protocol Using Kojic Acid-13C6 and LC-MS

The use of stable isotope-labeled Kojic acid-13C6 allows for precise tracking of the inhibitor's fate during its interaction with the enzyme. This protocol outlines a conceptual workflow for a Liquid Chromatography-Mass Spectrometry (LC-MS) based assay to investigate the enzyme-inhibitor complex and potential covalent modifications, providing a deeper mechanistic insight than spectrophotometric assays alone.

Objective: To identify the specific amino acid residues in the tyrosinase active site that interact with Kojic acid and to determine if the binding is reversible or results in a covalent adduct.

Materials:

-

Mushroom Tyrosinase

-

Kojic Acid-13C6 (stable isotope-labeled inhibitor)

-

Reaction buffer (e.g., Ammonium Bicarbonate, compatible with MS)

-

Quenching agent (e.g., formic acid)

-

Trypsin (for protein digestion)

-

LC-MS/MS system

Procedure:

-

Enzyme-Inhibitor Incubation:

-

Incubate tyrosinase with a molar excess of Kojic acid-13C6 in the reaction buffer for various time points (e.g., 5 min, 30 min, 2 hours). Include a control reaction with unlabeled kojic acid.

-

-

Reaction Quenching and Cleanup:

-

Stop the reaction by adding a quenching agent like formic acid.

-

Remove the unbound inhibitor using a desalting column or dialysis to isolate the enzyme-inhibitor complex.

-

-

Proteolytic Digestion:

-

Denature the protein sample (e.g., with urea) and reduce and alkylate the cysteine residues.

-

Digest the protein into smaller peptides by adding trypsin and incubating overnight.

-

-

LC-MS/MS Analysis:

-

Inject the peptide mixture into an LC-MS/MS system. The liquid chromatography step separates the peptides based on their properties.

-

The mass spectrometer will analyze the mass-to-charge ratio of the peptides. The 13C6 label will result in a predictable mass shift (+6 Da) for any peptide that is covalently bound to the kojic acid molecule.

-

Perform tandem MS (MS/MS) on the labeled peptides to fragment them and determine their amino acid sequence, which can pinpoint the exact site of modification.

-

-

Data Analysis:

-

Use specialized software to search the MS/MS data against the known amino acid sequence of tyrosinase.

-

Specifically look for peptides exhibiting a +6 Da mass shift (relative to the unlabeled control) on specific residues, which would confirm the location of the binding site.

-

Relevant Signaling Pathways

While the primary mechanism of kojic acid is direct enzyme inhibition, some studies suggest it may also influence cellular signaling pathways. In human keratinocytes, kojic acid has been shown to suppress the NF-κB and p21 signaling pathways, which are involved in inflammation and cell cycle regulation, respectively.[13][14] This suggests that kojic acid's biological effects may extend beyond simple tyrosinase chelation, potentially contributing to its overall anti-aging and skin-protective properties.[13]

Conclusion

Kojic acid is a well-characterized, potent inhibitor of tyrosinase, functioning through a competitive and mixed-type mechanism by chelating copper ions in the enzyme's active site. Standard spectrophotometric assays provide a robust framework for quantifying its inhibitory kinetics. The introduction of stable isotope-labeled Kojic acid-13C6 opens new avenues for research, enabling highly specific and sensitive investigation of the enzyme-inhibitor complex through mass spectrometry. The proposed advanced protocol provides a roadmap for researchers to precisely map the binding interactions and explore the potential for covalent modification, offering a more complete picture of the molecular basis for inhibition. This deeper mechanistic understanding is invaluable for the rational design of next-generation inhibitors for therapeutic and cosmetic applications.

References

- 1. nbinno.com [nbinno.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kojic acid, a cosmetic skin whitening agent, is a slow-binding inhibitor of catecholase activity of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Combined Kinetic Studies and Computational Analysis on Kojic Acid Analogs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

The Discovery and Synthesis of Carbon-13 Labeled Kojic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kojic acid, a secondary metabolite produced by several species of fungi, has garnered significant interest in the pharmaceutical and cosmetic industries due to its potent tyrosinase inhibitory activity. This technical guide provides an in-depth overview of the discovery of Kojic acid, its biosynthesis, and detailed protocols for its synthesis, with a specific focus on the preparation of its carbon-13 labeled analogue for research purposes. The guide also elucidates the mechanism of action of Kojic acid as a tyrosinase inhibitor and presents experimental workflows for its production and purification.

Discovery and History

Kojic acid (5-hydroxy-2-(hydroxymethyl)-4-pyrone) was first discovered in 1907 by Japanese scientist K. Saito, who isolated the compound from the mycelium of Aspergillus oryzae grown on steamed rice. The name "Kojic acid" was given by Yabuta in 1913, derived from "koji," the Japanese name for the culture of Aspergillus on rice used in the production of sake, soy sauce, and miso. Yabuta is also credited with determining the chemical structure of Kojic acid in 1924.

Synthesis of Kojic Acid

Kojic acid can be produced through both biological and chemical synthesis methods.

Biosynthesis

The industrial production of Kojic acid is primarily achieved through aerobic fermentation by various fungi, most notably Aspergillus oryzae and Aspergillus flavus.[1] The biosynthesis predominantly proceeds from hexoses like glucose.[1]

2.1.1. Experimental Protocol for Biosynthesis of Kojic Acid

This protocol outlines a general procedure for the fermentative production of Kojic acid using Aspergillus oryzae.

Materials:

-

Aspergillus oryzae strain

-

Slant culture medium (e.g., Potato Dextrose Agar)

-

Seed culture medium: Soluble starch (100 g/L), Peptone (0.5 g/L), Yeast extract (0.5 g/L), Beef extract (0.5 g/L), Sodium nitrate (0.5 g/L), Ammonium sulfate (0.5 g/L), Soybean powder (1 g/L), (NH₄)₂SO₄ (1-4 g/L), MgSO₄·7H₂O (0.5 g/L), KH₂PO₄ (1.0 g/L), KCl (0.4 g/L), FeSO₄ (0.01 g/L)[2]

-

Fermentation medium: Same as seed culture medium.[2]

-

Shaker incubator

-

Fermenter

Procedure:

-

Slant Culture: Inoculate the Aspergillus oryzae strain onto a slant culture medium and incubate at 30°C for 5-7 days to obtain a mature slant with abundant spores.[2]

-

Seed Culture: Prepare the seed culture medium and sterilize at 130°C for 20 minutes. After cooling, inoculate with spores from the slant culture. Incubate at 30°C in a shaker incubator at 200 rpm for 24-48 hours.[2]

-

Fermentation: Prepare the fermentation medium and sterilize. Inoculate with 10% (v/v) of the seed culture. The fermentation can be carried out in shaker flasks (e.g., 50 mL medium in a 250 mL flask) or a fermenter. Maintain the temperature at 30-36°C and pH at 5.0-5.5. The fermentation is typically carried out for 6-10 days.[2]

Synthesis of Carbon-13 Labeled Kojic Acid

The synthesis of carbon-13 labeled Kojic acid is crucial for metabolic flux analysis and mechanistic studies. The most straightforward method is to adapt the biosynthetic route by incorporating a 13C-labeled carbon source.

2.2.1. Experimental Protocol for Biosynthesis of 13C-Labeled Kojic Acid

This protocol is an adaptation of the general biosynthesis protocol, utilizing [U-13C]-glucose as the carbon source.

Materials:

-

Aspergillus oryzae strain

-

Seed and fermentation media as described in 2.1.1, with soluble starch replaced by [U-13C]-glucose (or another specifically labeled glucose depending on the research needs).

-

All other materials as listed in 2.1.1.

Procedure:

-

Follow the procedures for slant and seed culture as described in 2.1.1, using unlabeled glucose in the seed culture medium to ensure robust initial growth.

-

Prepare the fermentation medium with [U-13C]-glucose as the sole carbon source. The concentration of the labeled glucose should be optimized based on the experimental goals and cost considerations.

-

Inoculate the fermentation medium with the seed culture and proceed with the fermentation as described in 2.1.1.

-

Monitor the consumption of the 13C-labeled glucose and the production of Kojic acid throughout the fermentation.

-

At the end of the fermentation, proceed with the extraction and purification of the 13C-labeled Kojic acid.

Chemical Synthesis

While biosynthesis is the primary method for Kojic acid production, chemical synthesis routes have been explored, particularly for the synthesis of its derivatives. A chemo-enzymatic approach for the synthesis of Kojic acid from D-glucose has also been reported. This method involves the oxidation of D-glucose to D-glucosone, followed by acetylation and subsequent deacetylation to yield Kojic acid.[3]

Purification and Characterization

Experimental Protocol for Purification of Kojic Acid

Materials:

-

Fermentation broth containing Kojic acid

-

Rotary evaporator

-

Cation exchange resin[2]

-

Activated carbon[2]

-

Freeze dryer[2]

-

Solvents for crystallization (e.g., ethanol, water)

Procedure:

-

Initial Concentration: Centrifuge the fermentation broth to remove the fungal biomass. Concentrate the supernatant using a rotary evaporator at 70-80°C until a small amount of crystals appears.[2]

-

Crystallization: Cool the concentrated solution at 2°C to induce crystallization. The resulting crude crystals can be collected by filtration.[2]

-

Decolorization and Ion Exchange: Dissolve the crude crystals in water and treat with activated carbon to remove pigments. Further purify the solution by passing it through a cation exchange column to remove metal ions and other impurities.[2]

-

Final Crystallization and Drying: Concentrate the purified solution and recrystallize from a suitable solvent system (e.g., ethanol-water). The pure Kojic acid crystals are then dried, for instance, by freeze-drying, to yield a product with a purity of at least 98%.[2]

Characterization

The identity and purity of the synthesized Kojic acid and its 13C-labeled analogue can be confirmed using various analytical techniques.

Table 1: Physicochemical and Spectroscopic Data of Kojic Acid

| Property | Value |

| Molecular Formula | C₆H₆O₄ |

| Molecular Weight | 142.11 g/mol |

| Melting Point | 152-155 °C |

| 1H NMR (400 MHz, CD3OD) | δ = 7.95 (s, 1H, H-6), 6.50 (t, J = 0.9 Hz, 1H, H-3), 4.41 (d, J = 0.9 Hz, 1H, CH₂-7)[4] |

| 13C NMR (101 MHz, CD3OD) | δ = 176.8 (C-4), 170.4 (C-2), 147.4 (C-6), 141.0 (C-5), 110.7 (C-3), 61.2 (CH₂-7)[4] |

For 13C-labeled Kojic acid, Mass Spectrometry (MS) will show a molecular ion peak corresponding to the increased mass due to the incorporated 13C atoms. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, will show enhanced signals for the labeled carbon positions, and 13C-13C coupling can be observed if adjacent carbons are labeled.[5][6]

Signaling Pathway: Tyrosinase Inhibition

The primary mechanism of action for Kojic acid's biological activity, particularly its skin-lightening effect, is the inhibition of the enzyme tyrosinase.[7][8] Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway.

Caption: Mechanism of tyrosinase inhibition by Kojic acid.

Kojic acid exerts its inhibitory effect by chelating the copper ions (Cu2+) present in the active site of the tyrosinase enzyme.[7] This chelation prevents the enzyme from binding to its natural substrate, L-tyrosine, thereby blocking the initial steps of melanin synthesis.

Experimental Workflows

Biosynthesis and Purification Workflow

The following diagram illustrates the general workflow for the production and purification of Kojic acid from a fungal culture.

Caption: Workflow for Kojic acid production and purification.

Quantitative Data Summary

The yield of Kojic acid from fermentation can vary significantly depending on the fungal strain, culture conditions, and medium composition.

Table 2: Reported Yields of Kojic Acid in Fungal Fermentation

| Fungal Strain | Carbon Source | Fermentation Time | Yield | Reference |

| Aspergillus sojae SSC-3 | Sucrose (10%) | 96 h | 18 ± 2 g/L | [9] |

| Aspergillus oryzae | Soluble Starch | 6-10 days | >6% acidity | [2] |

| Aspergillus flavus HAk1-M2 | Malt Extract Sucrose | 7 days | (Overproduction) | [9] |

| Aspergillus oryzae HAk2-M26 | Malt Extract Sucrose | 7 days | (Overproduction) | [9] |

Table 3: Yields of Kojic Acid Derivatives from Chemical Synthesis

| Derivative | Starting Material | Reagents | Yield | Reference |

| Kojic Acid Dimer | Kojic Acid | 4-step synthesis | ~25% (total) | [10] |

| Kojic Acid Monoesters | Kojic Acid | Lipases | 31.4% - 57.3% | [4] |

| Kojic Acid Derivatives | Kojic Acid | Various (e.g., K₂CO₃, TFA, BBr₃) | 46% - 86% | [11] |

Conclusion

Kojic acid remains a molecule of significant interest due to its well-established biological activities. The biosynthetic production of Kojic acid is a mature technology, and the protocols outlined in this guide provide a solid foundation for its laboratory-scale synthesis. The ability to produce carbon-13 labeled Kojic acid through fermentation with labeled substrates opens up avenues for detailed mechanistic and metabolic studies. Further research into optimizing both biosynthetic and chemical synthesis routes will continue to be important for expanding the applications of this versatile compound.

References

- 1. researchgate.net [researchgate.net]

- 2. CN105112470A - Production process of kojic acid for whitening and freckle-removing cosmetics - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Application of 13C-labeling and 13C-13C COSY NMR experiments in the structure determination of a microbial natural product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. journal.umpr.ac.id [journal.umpr.ac.id]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and properties of the kojic acid dimer and its potential for the treatment of Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Unlocking the Potential of Kojic Acid-13C6 in Dermatological Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kojic acid, a naturally occurring fungal metabolite, has long been a cornerstone in dermatological formulations for its well-documented skin-lightening properties.[1][2] Its mechanism of action primarily involves the inhibition of tyrosinase, the key enzyme in melanin synthesis, making it an effective agent for treating hyperpigmentation disorders such as melasma and sunspots.[3][4][5] While the efficacy of kojic acid is established, a deeper understanding of its pharmacokinetics, metabolic fate, and precise interactions within the complex microenvironment of the skin remains an area of active investigation. The advent of isotopically labeled compounds, specifically Kojic acid-13C6, offers researchers an invaluable tool to unravel these intricacies with unprecedented precision.